5,6-Dihydro-2h-thiopyran-3-carbaldehyde

Description

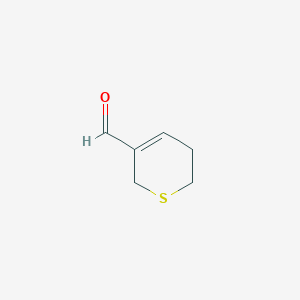

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-dihydro-2H-thiopyran-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c7-4-6-2-1-3-8-5-6/h2,4H,1,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOHPZFHFSPQNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601271327 | |

| Record name | 5,6-Dihydro-2H-thiopyran-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601271327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30058-79-8 | |

| Record name | 5,6-Dihydro-2H-thiopyran-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30058-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydro-2H-thiopyran-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601271327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Thiopyran-3-carboxaldehyde, 5,6-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,6 Dihydro 2h Thiopyran 3 Carbaldehyde and Substituted Analogs

Historical Preparative Routes and Their Mechanistic Insights

Older, more traditional methods for the synthesis of the dihydrothiopyran ring often relied on fundamental reactions of bifunctional starting materials. These routes, while sometimes lacking the efficiency and selectivity of modern techniques, provide valuable insight into the chemical principles of heterocycle formation.

One classical approach to forming a six-membered sulfur heterocycle involves the reaction of a three-carbon electrophile bearing a leaving group with a sulfur nucleophile. The use of 3-chloropropionaldehyde diethyl acetal (B89532) as a starting material exemplifies this strategy.

The synthesis proceeds through a two-step sequence. First, the acetal serves as a protecting group for the reactive aldehyde functionality, preventing unwanted side reactions. The protected substrate undergoes a nucleophilic substitution reaction (typically S_N2) with a sulfur source such as sodium hydrosulfide (B80085) (NaSH) or sodium sulfide (B99878) (Na2S). This step displaces the chloride ion to form a sulfur-containing intermediate, 3-(ethylthio)propionaldehyde diethyl acetal.

Another conceptual historical route involves the condensation of two different three-carbon synthons. This pathway could theoretically utilize a derivative like 3-thioacetoxypropanal and acrolein. The thioacetate (B1230152) group in 3-thioacetoxypropanal can be hydrolyzed to generate a free thiol, 3-mercaptopropanal.

The reaction mechanism would likely proceed via a conjugate addition (Michael addition). The nucleophilic sulfur of 3-mercaptopropanal would attack the β-carbon of the α,β-unsaturated aldehyde, acrolein. This addition creates a linear six-carbon intermediate containing both a thiol and two aldehyde functionalities. Following this, an intramolecular aldol-type condensation reaction could occur, where an enolate formed from one aldehyde attacks the other aldehyde, leading to cyclization and subsequent dehydration to form the dihydrothiopyran ring with the desired carbaldehyde substituent.

Contemporary and Optimized Synthetic Pathways

Modern synthetic strategies for 5,6-dihydro-2H-thiopyran-3-carbaldehyde focus on efficiency, atom economy, and stereochemical control. These methods often employ catalytic systems or optimized reaction conditions to achieve high yields and purity.

The most direct and industrially significant route to the thiopyran core is the reaction between α,β-unsaturated aldehydes and hydrogen sulfide (H2S). The reaction of two molecules of acrolein with one molecule of H2S can yield a thiopyran structure. This reaction is analogous to the well-known dimerization of acrolein, which produces 3,4-dihydro-2H-pyran-2-carbaldehyde. nih.govnist.govnih.gov

The mechanism is considered a hetero-Diels-Alder reaction. In this process, H2S reacts with a first molecule of acrolein to form 3-mercaptopropanal in situ. This intermediate can then act as the diene component in a cycloaddition with a second molecule of acrolein, which serves as the dienophile, to form the thiopyran ring. However, the reaction is complex and can lead to various products. In industrial applications, such as H2S scavenging in oilfields, acrolein reacts with H2S in a 2:1 molar ratio to form a stable thiopyran derivative, demonstrating the fundamental reactivity between these two compounds. researchgate.net Optimization of this reaction for the specific synthesis of this compound involves controlling reaction parameters such as temperature, pressure, reactant stoichiometry, and the use of catalysts to favor the desired cyclization pathway and minimize polymerization or side-product formation.

Contemporary organic synthesis heavily relies on catalysis to achieve high efficiency and selectivity. The formation of dihydrothiopyrans is no exception, with significant advances made through various cycloaddition reactions. The thia-Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing the thiopyran ring. documentsdelivered.comdocumentsdelivered.com

Thioaldehydes, which are highly reactive dienophiles, can be generated in situ and trapped with a suitable diene to form 3,6-dihydro-2H-thiopyrans. nist.gov For the synthesis of 3,4-dihydro-2H-thiopyrans, formal [3+3] cycloaddition reactions have been developed. These often involve a Michael-aldol condensation cascade sequence using bifunctional substrates. eurjchem.com

A range of catalytic systems has been explored to facilitate these transformations and control their stereochemistry:

Organocatalysts: Chiral secondary amines and thioureas have been successfully employed to catalyze asymmetric [3+3] cycloadditions, affording chiral dihydrothiopyrans with high enantioselectivity. eurjchem.com

Metal Catalysts: Lewis acids such as copper(II)-bis(oxazoline) complexes can catalyze asymmetric hetero-Diels-Alder reactions of dithioesters with dienes, providing stereocontrolled access to the thiopyran core. documentsdelivered.com Samarium triflate has also been used to catalyze cycloadditions involving thioamides. documentsdelivered.com

These catalytic methods offer precise control over the molecular architecture of the final product, which is crucial for applications in medicinal chemistry.

Table 1: Comparison of Catalytic Systems for Dihydrothiopyran Synthesis This interactive table summarizes findings from various contemporary synthetic approaches.

| Catalyst Type | Reaction Type | Key Features | Typical Yields | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Chiral Amines/Thioureas | Formal Thio [3+3] Cycloaddition | Good to excellent stereocontrol, requires acid additives for diastereoselectivity. | Good | 84-99% |

| Cu(II)-bis(oxazoline) | Hetero-Diels-Alder [4+2] | High diastereomeric excess (de), leverages chelation for stereo control. | Good | >90% de |

| Samarium Triflate | Cycloaddition | Effective for thioamide substrates, stereoselectivity can be temperature-dependent. | Moderate to Good | Varies |

| Continuous Flow (UV) | Thia-Diels-Alder [4+2] | High yields and productivity, suitable for scaling up, requires photochemical setup. | Up to 99% | N/A (for achiral) |

The scalability of a synthetic route is a critical factor for its practical and industrial application. For dihydrothiopyrans, several modern methodologies have demonstrated potential for larger-scale production.

Continuous flow chemistry has been applied to the thia-Diels-Alder reaction, enabling the synthesis of 3,6-dihydro-2H-thiopyrans on a gram scale with high yields (up to 99%) and significantly reduced reaction times compared to batch processes. nist.gov This technology is inherently more scalable and safer than traditional batch chemistry, making it attractive for industrial production.

Furthermore, syntheses of related heterocyclic aldehydes and ketones have been successfully performed on a multigram scale. nih.govresearchgate.net For instance, the synthesis of a structurally similar pyran derivative was achieved on a multi-gram scale, indicating that the procedures for handling and purifying such compounds are amenable to scale-up. nih.gov The direct reaction of acrolein and H2S, being a process that utilizes readily available, low-cost industrial feedstocks, holds the most promise for the large-scale industrial production of this compound, provided that the reaction can be optimized for selectivity and yield.

Novel Annulation and Cyclization Strategies to Dihydrothiopyrans

The development of new synthetic routes to dihydrothiopyrans and their derivatives is driven by the prevalence of these scaffolds in molecules of medicinal and materials interest. Novel strategies involving annulation (ring-forming) and cyclization reactions offer efficient and often stereocontrolled access to these six-membered sulfur-containing heterocycles. These modern methodologies provide advantages over classical approaches by enabling the construction of complex, highly substituted ring systems from simpler, readily available precursors.

[5+1] Annulation Reactions and Ring Expansion Methodologies

Annulation reactions that combine molecular fragments to build a new ring are a powerful tool in heterocyclic synthesis. The [5+1] annulation strategy, in particular, involves the reaction of a five-atom synthon with a one-atom synthon to construct a six-membered ring.

A notable example is the development of a facile and efficient route to highly substituted 2,3-dihydrothiopyran-4-ones via a formal [5C + 1S] annulation. nih.govacs.org This method utilizes readily available α-alkenoyl ketene-(S,S)-acetals as the five-carbon component, which react with sodium sulfide nonahydrate (Na₂S·9H₂O) as the one-sulfur component. nih.govacs.org The reaction proceeds smoothly to afford the desired dihydrothiopyran-4-one products in good yields. This strategy has been successfully applied in the synthesis of a 2-(4-chlorophenyl)-6-(morpholin-4-yl)-4H-thiopyran-4-one derivative, which is recognized as an inhibitor of DNA-dependent protein kinase (DNA-PK). nih.govacs.org

Table 1: Synthesis of Dihydrothiopyran-4-ones via [5C + 1S] Annulation Data sourced from The Journal of Organic Chemistry. acs.org

| Reactant (α-alkenoyl ketene-(S,S)-acetal) | Product (2,3-dihydrothiopyran-4-one) | Yield (%) |

|---|---|---|

| 1a (R¹=Ph, R²=H) | 2a | 85 |

| 1b (R¹=4-MeC₆H₄, R²=H) | 2b | 87 |

| 1c (R¹=4-MeOC₆H₄, R²=H) | 2c | 82 |

| 1d (R¹=4-ClC₆H₄, R²=H) | 2d | 88 |

| 1e (R¹=2-thienyl, R²=H) | 2e | 75 |

Ring expansion methodologies provide an alternative pathway to six-membered heterocycles from smaller, pre-existing rings. One such strategy involves the conversion of a five-membered sulfur heterocycle, 3-nitrothiophene, into a six-membered thiopyran S,S-dioxide derivative. researchgate.net This process is initiated by the ring-opening of the 3-nitrothiophene. The resulting intermediate, (1E,3Z)-1-Aryl-4-methanesulfonyl-2-nitro-1,3-butadiene, undergoes a facile base-induced cyclization to yield the thiopyran S,S-dioxide product. researchgate.net This effective ring-enlargement protocol demonstrates the transformation from a 5-membered to a 6-membered sulfur heterocycle. researchgate.net While the product is a dioxide derivative, this methodology highlights the potential of ring expansion strategies in synthesizing thiopyran frameworks.

Reactivity and Mechanistic Investigations of 5,6 Dihydro 2h Thiopyran 3 Carbaldehyde Transformations

Heterocyclic Ring Reactivity and System Transformations

The reactivity of 5,6-dihydro-2H-thiopyran-3-carbaldehyde is governed by the interplay of the electron-rich sulfur atom, the electron-withdrawing aldehyde group, and the endocyclic double bond. This unique combination of functional groups allows for a diverse range of chemical transformations, including reactions involving electrophilic and nucleophilic attacks on the thiopyran ring, as well as processes that lead to the opening or rearrangement of the heterocyclic system. Furthermore, the sulfur atom can be oxidized to form S-oxides and sulfones, which significantly alters the reactivity of the molecule.

Electrophilic and Nucleophilic Attack on the Thiopyran Ring

The 5,6-dihydro-2H-thiopyran ring exhibits a nuanced reactivity towards electrophiles and nucleophiles. The sulfur atom, with its lone pairs of electrons, can act as a nucleophilic center, while the electron-deficient carbon atoms of the enal moiety are susceptible to nucleophilic attack.

Electrophilic Attack:

Nucleophilic Attack:

The presence of the α,β-unsaturated aldehyde system makes this compound a prime candidate for nucleophilic attack. Nucleophiles can add to the carbonyl carbon (1,2-addition) or to the β-carbon of the double bond (1,4-conjugate addition). The choice between these two pathways is dependent on the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition to the carbonyl group, leading to the formation of secondary alcohols. In contrast, softer nucleophiles, like cuprates, enamines, and thiols, generally favor 1,4-conjugate addition, resulting in the formation of a new carbon-carbon or carbon-heteroatom bond at the 5-position of the thiopyran ring.

| Nucleophile Type | Predominant Mode of Attack | Resulting Product |

| Hard Nucleophiles (e.g., Grignard reagents, Organolithium reagents) | 1,2-Addition | Secondary alcohol |

| Soft Nucleophiles (e.g., Cuprates, Enamines, Thiols) | 1,4-Conjugate Addition | 5-substituted-tetrahydro-2H-thiopyran-3-carbaldehyde |

These reactions are fundamental in the synthetic elaboration of the this compound scaffold, providing routes to a variety of more complex derivatives.

Ring Opening and Rearrangement Processes: Aromatic and Sigmatropic Reorganisations

The 5,6-dihydro-2H-thiopyran ring, under certain conditions, can undergo ring-opening and rearrangement reactions, leading to the formation of acyclic or different heterocyclic structures. These transformations can be induced by various reagents or by thermal and photochemical stimuli.

Ring Opening:

Ring-opening reactions of dihydropyran systems, analogous to the thiopyran , have been documented to occur in the presence of strong nucleophiles or under oxidative conditions. For instance, treatment with strong bases can induce a retro-Michael reaction, leading to the cleavage of the heterocyclic ring. researchgate.net Oxidative ring opening of dihydropyrans has also been observed, yielding open-chain compounds that can serve as versatile synthetic intermediates. clockss.org

Sigmatropic Rearrangements:

Sigmatropic rearrangements are pericyclic reactions that involve the migration of a sigma bond across a pi-conjugated system. wikipedia.org The 5,6-dihydro-2H-thiopyran ring system contains structural motifs that could potentially participate in such rearrangements. For example, a acs.orgacs.org-sigmatropic rearrangement, analogous to the Claisen or Cope rearrangement, could be envisaged if an appropriate substituent is present on the ring. acs.orgkoreascience.kr These reactions are often thermally or photochemically initiated and proceed through a concerted mechanism, often with a high degree of stereoselectivity. While specific examples involving this compound are not extensively documented, the thio-Claisen rearrangement is a known process for related allyl aryl sulfides, suggesting that similar reactivity could be possible for derivatives of the title compound. semanticscholar.org

Formation and Reactivity of Thiopyran S-oxides and Sulfones

The sulfur atom in the 5,6-dihydro-2H-thiopyran ring can be readily oxidized to form the corresponding S-oxide (sulfoxide) and S,S-dioxide (sulfone). These oxidation products exhibit significantly different reactivity compared to the parent sulfide (B99878), expanding the synthetic utility of the thiopyran scaffold.

Formation of S-oxides and Sulfones:

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic synthesis. jchemrev.comorganic-chemistry.orgmdpi.com A variety of oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice, often in the presence of a metal catalyst. dicp.ac.cnnih.gov The chemoselectivity of the oxidation, yielding either the sulfoxide (B87167) or the sulfone, can often be controlled by the choice of oxidant, catalyst, and reaction conditions. For instance, milder oxidizing agents or a stoichiometric amount of the oxidant tend to favor the formation of the sulfoxide, while stronger oxidants or an excess of the reagent typically lead to the sulfone. mdpi.com The synthesis of dihydro-2H-thiopyran-1,1-dioxides from corresponding ketones has been reported, indicating the accessibility of these oxidized derivatives. researchgate.net

| Oxidation Level | Common Oxidizing Agents |

| Sulfoxide | m-CPBA (1 eq.), H₂O₂ (controlled), Sodium periodate |

| Sulfone | m-CPBA (>2 eq.), H₂O₂ (excess, with catalyst), KMnO₄ |

Reactivity of S-oxides and Sulfones:

The introduction of one or two oxygen atoms on the sulfur dramatically influences the electronic properties and reactivity of the thiopyran ring. The sulfoxide and sulfone groups are strongly electron-withdrawing, which deactivates the ring towards electrophilic attack and enhances its susceptibility to nucleophilic attack.

The sulfoxide group can also participate in Pummerer-type reactions, which involve the rearrangement of the sulfoxide in the presence of an activating agent (like acetic anhydride) to form an α-acyloxy sulfide. This provides a pathway for further functionalization at the carbon atom adjacent to the sulfur.

The sulfone group, being a good leaving group, can facilitate elimination reactions to introduce unsaturation into the ring. Furthermore, the protons on the carbon atoms alpha to the sulfone group are acidic and can be deprotonated with a strong base to form a carbanion, which can then react with various electrophiles. This allows for the introduction of substituents at the 2- and 6-positions of the thiopyran ring. The reactivity of dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide in multicomponent reactions has been explored, highlighting the synthetic potential of these sulfones. dnu.dp.ua

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the structural analysis of 5,6-dihydro-2H-thiopyran-3-carbaldehyde. One-dimensional (1D) and two-dimensional (2D) experiments in deuterated chloroform (B151607) (CDCl₃) have furnished unambiguous assignments for all proton and carbon resonances, confirming the proposed structure. epo.org

The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons within the molecule. epo.org The spectrum displays characteristic signals for an α,β-unsaturated aldehyde, alongside three distinct methylene (B1212753) groups that constitute the heterocyclic ring. epo.org The aldehydic proton appears as a singlet at 9.38 ppm, while the vinylic proton at C4 is observed at 6.91 ppm. epo.org The methylene protons at positions C2, C5, and C6 show complex splitting patterns that are consistent with the dihydrothiopyran ring structure. epo.org

Interactive Data Table: ¹H NMR Spectral Data for this compound (600 MHz, CDCl₃) epo.org

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H7 (CHO) | 9.38 | s (singlet) | - |

| H4 | 6.91 | tt (triplet of triplets) | - |

| H2 | 3.33 | q (quartet) | 2.2 |

| H6 | 2.80 | t (triplet) | 5.7 |

| H5 | 2.72 - 2.65 | m (multiplet) | - |

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each of the six unique carbon atoms in this compound. The aldehydic carbon (C7) shows a characteristic downfield resonance at 192.78 ppm. epo.org The olefinic carbons of the α,β-unsaturated system, C3 and C4, are found at 138.99 ppm and 150.93 ppm, respectively. epo.org The three methylene carbons of the saturated portion of the ring (C2, C5, and C6) appear in the upfield region at 22.35 ppm, 27.53 ppm, and 24.72 ppm. epo.org

Interactive Data Table: ¹³C NMR Spectral Data for this compound (126 MHz, CDCl₃) epo.org

| Assigned Carbon | Chemical Shift (δ, ppm) |

| C7 (CHO) | 192.78 |

| C4 | 150.93 |

| C3 | 138.99 |

| C5 | 27.53 |

| C6 | 24.72 |

| C2 | 22.35 |

To unequivocally assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) were utilized. epo.org Analysis of the COSY and HMBC spectra established the connectivity between adjacent protons and long-range correlations between protons and carbons, respectively. epo.org These correlations confirmed the placement of the three methylene groups, with two being adjacent to the sulfur atom (C2 and C6) and the third (C5) being positioned between C4 and C6, solidifying the assignment of the this compound structure. epo.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry has been employed to determine the exact mass and molecular formula of the compound.

While detailed fragmentation patterns from Electron Ionization Mass Spectrometry (EI-MS) for the purified compound are not extensively reported in the cited literature, the compound has been identified in the volatile extracts of pumpkin (Cucurbita maxima) using Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.nettandfonline.com This identification was achieved by matching the resulting mass spectrum with reference spectra contained within the National Institute of Standards and Technology (NIST) mass spectral library, which indicates that a characteristic EI fragmentation pattern for this molecule is established. tandfonline.com

High-Resolution Mass Spectrometry (HRMS) using a Time-of-Flight (TOF) analyzer with Electrospray Ionization (ESI) in positive ion mode was used to determine the accurate mass of the molecule. The analysis detected the protonated molecular ion [M+H]⁺. epo.org The experimentally measured mass-to-charge ratio (m/z) was found to be 129.0374, which is in close agreement with the calculated value of 129.0359 for the molecular formula C₆H₉OS⁺. epo.org This result provides strong evidence for the elemental composition of the compound. epo.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While specific experimental IR spectra for this compound are not widely reported in publicly available literature, the expected characteristic absorption bands can be predicted based on its molecular structure. The key functional groups in this molecule are the aldehyde (C=O, C-H), the carbon-carbon double bond (C=C) within the dihydrothiopyran ring, the carbon-sulfur bond (C-S), and the aliphatic carbon-hydrogen bonds (C-H).

The most prominent and diagnostically useful peak would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, which is expected to appear in the region of 1680-1715 cm⁻¹. The presence of conjugation with the C=C double bond typically shifts this absorption to a lower wavenumber. The aldehyde C-H bond gives rise to two characteristic stretching vibrations, often appearing as a pair of medium intensity bands around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.

The stretching vibration of the endocyclic C=C bond is expected to produce a medium to weak absorption band in the 1640-1680 cm⁻¹ region. The C-S stretching vibration is generally weak and can be found in the fingerprint region, typically between 600 and 800 cm⁻¹. The aliphatic C-H stretching vibrations from the methylene groups in the ring will be observed as strong bands in the 2850-2960 cm⁻¹ range.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (C=O) | Stretch | 1680 - 1715 | Strong |

| Aldehyde (C-H) | Stretch | 2820 - 2850 and 2720 - 2750 | Medium |

| Alkene (C=C) | Stretch | 1640 - 1680 | Medium to Weak |

| Alkane (C-H) | Stretch | 2850 - 2960 | Strong |

| Thioether (C-S) | Stretch | 600 - 800 | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of this compound is expected to be dominated by the presence of the α,β-unsaturated aldehyde chromophore.

This conjugated system gives rise to two main electronic transitions: a high-energy π → π* transition and a lower-energy n → π* transition. The π → π* transition, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital, is expected to result in a strong absorption band (large molar absorptivity, ε) at a wavelength (λmax) typically in the range of 220-250 nm. For comparison, the oxygen analog, 5,6-Dihydro-2H-pyran-3-carboxaldehyde, has been reported to have a λmax at 229 nm. sci-hub.se

The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. This transition is symmetry-forbidden and therefore results in a much weaker absorption band (low molar absorptivity) at a longer wavelength, typically in the 310-330 nm region. The presence of the sulfur atom in the ring might also influence the electronic transitions, potentially leading to additional charge-transfer bands.

Table 2: Expected Ultraviolet-Visible Absorption Maxima for this compound

| Electronic Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | C=C-C=O | 220 - 250 | High |

| n → π* | C=O | 310 - 330 | Low |

X-ray Crystallography for Precise Molecular Structure Determination and Stereochemical Assignment

However, based on studies of the related compound 5,6-dihydro-2H-thiopyran, the six-membered ring is expected to adopt a non-planar conformation, likely a half-chair or a twisted conformation, to minimize steric strain. rsc.org An X-ray crystallographic analysis would definitively establish this conformation. Furthermore, it would provide precise measurements of the bond lengths of the C=C (around 1.34 Å), C-S (around 1.82 Å), and C=O (around 1.21 Å) bonds, as well as the bond angles throughout the molecule.

In the solid state, intermolecular interactions such as hydrogen bonding (if co-crystallized with a suitable donor/acceptor) or dipole-dipole interactions involving the polar aldehyde group would also be revealed. This information is crucial for understanding the packing of the molecules in the crystal lattice and can influence the macroscopic properties of the compound. Should a crystalline form of this compound be obtained, X-ray crystallography would be the ultimate tool for its unambiguous structural elucidation.

Computational Chemistry and Theoretical Studies on 5,6 Dihydro 2h Thiopyran 3 Carbaldehyde Systems

Quantum Chemical Modeling of Reaction Mechanisms and Transition States.researchgate.net

A key step in reactions like the Cannizzaro reaction is the transfer of a hydride ion. Quantum-chemical modeling of the related 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde has shown that two primary pathways for hydride transfer are possible. researchgate.netosi.lv The specific pathway depends on the mutual arrangement of the hydrated aldehyde's anion and a second aldehyde molecule. researchgate.net

One potential path involves the formation of a transition state characterized by a one-center interaction, which then proceeds to form the reaction products. researchgate.net An alternative pathway proceeds through a transition state with a two-center interaction. researchgate.net Theoretical calculations of the thermodynamic parameters for these pathways have been found to be in good agreement with experimental values, confirming the validity of the hydride transfer mechanism models. researchgate.netosi.lv The energy diagram for such a disproportionation reaction highlights the relative stability of intermediates and the energy barriers of the transition states. researchgate.net

The reaction coordinate represents the path of minimum energy from reactants to products. By modeling this path, researchers can identify the transition state structures and calculate the activation energy for the reaction. researchgate.net For the disproportionation of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde, quantum-chemical modeling was performed along a specific, directional reaction coordinate to obtain the potential energy for each point along the pathway. researchgate.net This analysis reveals the energy barriers that must be overcome for the reaction to proceed, providing crucial data on reaction kinetics. researchgate.net Similar computational approaches applied to the thermal decomposition of dihydropyran derivatives have been used to determine activation free energy (ΔG≠), enthalpy (ΔH≠), and entropy (ΔS≠), offering a deeper understanding of transition state structures and bond changes. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is critical for understanding the three-dimensional structure and flexibility of the 5,6-dihydro-2H-thiopyran ring. This heterocyclic system is not planar and can exist in various conformations, such as half-chair or boat forms. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time. nih.gov These simulations model the atomic motions of the molecule, providing insights into its dynamic behavior, stability of different conformers, and the transitions between them. nih.govsemanticscholar.org By analyzing the trajectories from MD simulations, it is possible to identify the most stable, low-energy conformations that the molecule is likely to adopt, which in turn influences its reactivity. nih.gov

Electronic Structure Calculations and Molecular Orbital Theory (e.g., HOMO-LUMO Analysis).semanticscholar.org

Electronic structure calculations, typically performed using Density Functional Theory (DFT), are fundamental to understanding the reactivity of a molecule. researchgate.netmaterialsciencejournal.org A key component of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests a more reactive molecule. nih.gov For 5,6-Dihydro-2H-thiopyran-3-carbaldehyde, the HOMO would likely be localized on the electron-rich sulfur atom and the double bond, while the LUMO would be centered on the electron-deficient carbonyl group of the carbaldehyde substituent. This distribution dictates how the molecule interacts with electrophiles and nucleophiles. nih.gov

Based on DFT calculations for analogous heterocyclic aldehydes, the following table presents hypothetical electronic properties for this compound.

| Parameter | Description | Predicted Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.8 |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 |

| Electronegativity (χ) | (I + A) / 2 | 4.15 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.66 |

Note: These values are illustrative and based on typical results for similar structures from computational studies. researchgate.netmaterialsciencejournal.orgnih.gov

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational methods are powerful tools for predicting the reactivity and selectivity of chemical reactions. The Molecular Electrostatic Potential (MEP) map is one such tool that visualizes the charge distribution on the molecule's surface. nih.gov For this compound, the MEP would show a region of negative potential (electron-rich, typically colored red) around the carbonyl oxygen, indicating a likely site for electrophilic attack. nih.gov Conversely, regions of positive potential (electron-poor, blue) would be found near the aldehyde proton and hydrogens on the ring, indicating sites susceptible to nucleophilic attack. nih.gov

Furthermore, FMO theory can predict regioselectivity in reactions like cycloadditions. rsc.org The reaction between the HOMO of one reactant and the LUMO of the other determines the outcome. By analyzing the orbital coefficients at different atomic sites, one can predict which atoms will preferentially form new bonds. rsc.org DFT calculations can also model the transition states for different possible reaction pathways (e.g., ortho/meta/para or endo/exo) to determine the lowest energy barrier, thereby predicting the major product. This approach has been used to explain the reactivity of 2H-thiopyran derivatives in inverse electron demand Diels–Alder reactions. rsc.org

Synthetic Applications in Advanced Chemical Research

Role in the Synthesis of Agrochemicals and Related Intermediates

While direct examples of commercial agrochemicals derived from 5,6-Dihydro-2H-thiopyran-3-carbaldehyde are not extensively documented in public literature, the structural motifs present in the molecule are relevant to the design of bioactive compounds. The thiopyran scaffold is a known constituent in molecules with biological activity. The aldehyde group, in particular, offers a reactive handle for elaboration into various functional groups essential for agrochemical activity, such as imines, oximes, and carboxylic acids, which are common in fungicides, herbicides, and insecticides.

The synthesis of functionalized dihydrothiopyrans is often achieved through thia-Diels-Alder reactions, a method that allows for the construction of the core ring system with various substituents. researchgate.net For instance, derivatives like 2,6-dipropyl-5,6-dihydro-2H-thiopyran-3-carboxaldehyde have been reviewed for their scientific and regulatory status, indicating interest in this class of compounds. femaflavor.org The inherent reactivity of the aldehyde and the potential for modifications on the thiopyran ring make it a plausible intermediate for creating novel agrochemical candidates. Research into the biological screening of diverse thiopyran derivatives could unveil specific applications in agriculture.

Utility in Pharmaceutical and Natural Product Synthesis

The dihydrothiopyran ring is a key structural feature in various biologically active molecules and natural products, making this compound a significant precursor in medicinal chemistry. osi.lvnih.gov

Building Blocks for Complex Biologically Active Scaffolds

The utility of aldehyde-functionalized heterocyclic compounds as scaffolds for synthesizing biologically potent molecules is a well-established principle in medicinal chemistry. researchgate.net this compound fits this profile, acting as a foundational element for constructing more elaborate, biologically active frameworks. The aldehyde group can participate in a wide range of carbon-carbon bond-forming reactions, allowing for its integration into larger molecular architectures.

The development of novel anticancer agents, for example, often involves the coupling of different bioactive scaffolds. nih.gov The dihydrothiopyran moiety can be incorporated into such designs, with the aldehyde group serving as the point of connection or modification. The synthesis of fused heterocyclic systems, which are common in pharmaceuticals, frequently employs versatile intermediates. Thiopyran-fused heterocycles, for instance, have shown significant biological importance. researchgate.netrsc.org The aldehyde functionality allows for cyclization and annulation reactions that lead to these complex polycyclic systems.

| Scaffold Type | Synthetic Utility of Aldehyde Group | Potential Biological Relevance |

| Fused Thiopyrans | Intramolecular cyclization, condensation reactions | Anticancer, Antimicrobial nih.govresearchgate.net |

| Substituted Dihydrothiopyrans | Wittig reaction, Grignard addition, Reductive amination | Varied pharmacological activities osi.lv |

| Hybrid Molecules | Linker for connecting to other bioactive scaffolds | Dual-targeting agents nih.gov |

Precursors for Optically Pure Compounds through Asymmetric Transformations

The synthesis of enantiomerically pure pharmaceuticals is a critical aspect of drug development. This compound is a valuable precursor for creating chiral compounds due to the reactivity of its aldehyde group in asymmetric transformations. Organocatalysis has enabled the development of highly enantioselective approaches to dihydrothiopyran scaffolds. docksci.com

Asymmetric synthesis strategies can be employed to produce optically pure compounds from achiral or racemic precursors. For example, asymmetric Mukaiyama aldol (B89426) reactions have been successfully used in the total synthesis of related natural products like (R)-podoblastin-S and (R)-lachnelluloic acid, which are 3-acyl-5,6-dihydro-2H-pyran-2-ones. nih.govnih.gov This highlights how an aldehyde (or a group derived from it) on a similar heterocyclic ring can be a key element in controlling stereochemistry. The aldehyde of this compound can be similarly targeted by chiral catalysts or reagents to introduce stereocenters with high enantiomeric excess, leading to the synthesis of specific stereoisomers of pharmacologically active agents.

Development of Advanced Heterocyclic Systems and Functional Materials

The structural features of this compound make it a useful component in the construction of novel heterocyclic systems and in the generation of compound libraries for materials science and drug discovery.

Generation of Combinatorial Libraries for Screening Applications

Combinatorial chemistry is a powerful tool for discovering new lead compounds in pharmaceutical research by synthesizing and screening large numbers of molecules. nih.gov Heterocyclic compounds are a mainstay of these libraries due to their structural diversity and prevalence in bioactive molecules. A related compound, 3,4-dihydro-2H-pyran-2-carboxaldehyde, has been identified as a versatile linker for solid-phase combinatorial library synthesis. lookchem.com

Similarly, this compound is an excellent candidate for diversity-oriented synthesis. The aldehyde group can be readily functionalized on a solid support, allowing for the rapid generation of a library of derivatives. These libraries, containing a common thiopyran core but with diverse peripheral functional groups, can then be screened for biological activity against various targets, accelerating the discovery of new drugs and functional materials. ekb.egnih.gov

Cycloaddition Reactions and Annulated Derivatives for Scaffold Diversity

Cycloaddition reactions are a cornerstone of modern organic synthesis for building ring systems with high efficiency and stereocontrol. The dihydrothiopyran ring itself is often synthesized via a thia-Diels-Alder reaction, where a thioaldehyde reacts with a 1,3-diene. nih.govresearchgate.net This process allows for the creation of a wide variety of substituted 3,6-dihydro-2H-thiopyrans. researchgate.netresearchgate.net

Once formed, the double bond within the this compound ring can participate in further cycloaddition reactions, serving as a dienophile. Furthermore, the aldehyde group can be transformed into a diene or other reactive moiety to facilitate the construction of annulated (fused) ring systems. This strategy provides access to a rich diversity of complex polycyclic heterocyclic scaffolds. researchgate.netsemanticscholar.org For example, the reaction of similar cyclic enols with 2H-azirines via a (3+2) cycloaddition leads to complex pyrrole-annulated systems. mdpi.com The reactivity of the dihydrothiopyran scaffold allows for the synthesis of novel heterocyclic ensembles, such as tetrazolo[1,5-а]thiopyrano[3,2-d]pyrimidine 6,6-dioxides, through multi-component reactions. dnu.dp.ua

| Reaction Type | Role of Dihydrothiopyran Moiety | Resulting Structure |

| Thia-Diels-Alder | Product of thioaldehyde and diene reaction | Substituted 3,6-dihydro-2H-thiopyrans researchgate.net |

| [4+2] Cycloaddition | Dienophile (using the C=C bond) | Bicyclic and polycyclic systems pkusz.edu.cn |

| Multi-component Reaction | Core scaffold for further annulation | Fused heterocyclic systems (e.g., thiopyranopyrimidines) dnu.dp.ua |

| (3+2) Cycloaddition | Enol equivalent for reaction with azirines | Pyrrole-annulated thiopyrans mdpi.com |

Q & A

Q. How can computational models predict the stability of this compound under varying pH or thermal conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.